Cas no 74709-08-3 ((2S)-1-Phenylbutan-2-ol)
(2S)-1-Phenylbutan-2-ol structure
Product Name:(2S)-1-Phenylbutan-2-ol
N.o CAS:74709-08-3
MF:C10H14O
MW:150.217563152313
CID:540629
PubChem ID:5325533
Update Time:2025-06-13
(2S)-1-Phenylbutan-2-ol Propriedades químicas e físicas
Nomes e Identificadores
-
- Benzeneethanol, a-ethyl-, (S)-
- (2S)-1-phenylbutan-2-ol
- (S)-1-Phenylbutan-2-ol
- (s)-1-phenyl-2-butanol
- NE27073
- Z1696823952
- (2S)-1-Phenylbutan-2-ol
-
- Inchi: 1S/C10H14O/c1-2-10(11)8-9-6-4-3-5-7-9/h3-7,10-11H,2,8H2,1H3/t10-/m0/s1
- Chave InChI: LYUPJHVGLFETDG-JTQLQIEISA-N
- SMILES: O[C@@H](CC)CC1C=CC=CC=1
Propriedades Computadas
- Massa Exacta: 150.104
- Massa monoisotópica: 150.104
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 1
- Contagem de aceitadores de ligações de hidrogénio: 1
- Contagem de Átomos Pesados: 11
- Contagem de Ligações Rotativas: 3
- Complexidade: 95
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 1
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 2.5
- Superfície polar topológica: 20.2
(2S)-1-Phenylbutan-2-ol Preçomais >>
| Categorias Relacionadas | No. | Product Name | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
|---|---|---|---|---|---|---|---|---|
| TRC | S681765-10mg |
(2S)-1-phenylbutan-2-ol |
74709-08-3 | 10mg |
$ 70.00 | 2022-06-03 | ||
| TRC | S681765-50mg |
(2S)-1-phenylbutan-2-ol |
74709-08-3 | 50mg |
$ 250.00 | 2022-06-03 | ||
| TRC | S681765-100mg |
(2S)-1-phenylbutan-2-ol |
74709-08-3 | 100mg |
$ 365.00 | 2022-06-03 | ||
| Enamine | EN300-91692-0.05g |
(2S)-1-phenylbutan-2-ol |
74709-08-3 | 95% | 0.05g |
$226.0 | 2024-05-21 | |
| Enamine | EN300-91692-0.1g |
(2S)-1-phenylbutan-2-ol |
74709-08-3 | 95% | 0.1g |
$337.0 | 2024-05-21 | |
| Enamine | EN300-91692-0.25g |
(2S)-1-phenylbutan-2-ol |
74709-08-3 | 95% | 0.25g |
$481.0 | 2024-05-21 | |
| Enamine | EN300-91692-0.5g |
(2S)-1-phenylbutan-2-ol |
74709-08-3 | 95% | 0.5g |
$758.0 | 2024-05-21 | |
| Enamine | EN300-91692-1.0g |
(2S)-1-phenylbutan-2-ol |
74709-08-3 | 95% | 1.0g |
$971.0 | 2024-05-21 | |
| Enamine | EN300-91692-2.5g |
(2S)-1-phenylbutan-2-ol |
74709-08-3 | 95% | 2.5g |
$1903.0 | 2024-05-21 | |
| Enamine | EN300-91692-5.0g |
(2S)-1-phenylbutan-2-ol |
74709-08-3 | 95% | 5.0g |
$2816.0 | 2024-05-21 |
(2S)-1-Phenylbutan-2-ol Literatura Relacionada
-
J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
-
Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
-
Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
-
Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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